![molecular formula C19H20FNO B5640537 4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5640537.png)
4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide
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Overview
Description
Synthesis Analysis
Synthesis of fluoro-benzamide derivatives often involves complex reactions, including nucleophilic vinylic substitution and microwave-assisted processes. For instance, fluorinated enamides have been utilized as precursors in heterocyclic synthesis, exploiting the unique reactivity conferred by fluorine atoms (Meiresonne et al., 2015). Another approach involves catalyst- and solvent-free synthesis through microwave-assisted Fries rearrangement, highlighting the efficiency and versatility of modern synthetic methods (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of fluoro-benzamide derivatives has been extensively studied through techniques such as X-ray crystallography. These studies reveal the impact of fluorine substitution on the molecular conformation and packing within the crystal lattice (Deng et al., 2013). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Fluoro-benzamide derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the fluorocyclization of o-styryl benzamide with a hypervalent fluoroiodane reagent has been studied to understand the mechanisms driving the formation of fluorinated heterocycles (Yan et al., 2016).
properties
IUPAC Name |
4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)18(22)21-14-19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOEMSTCIFUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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